molecular formula C6H10BrN3O B11715507 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol

2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B11715507
M. Wt: 220.07 g/mol
InChI Key: HJRUCNJIOZVPRO-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a brominated triazole derivative with the molecular formula C₆H₁₀BrN₃O and a molar mass of 220.07 g/mol . Its physical properties include a predicted density of 1.68 g/cm³, boiling point of 368.2°C, and a pKa of 15.02, indicating moderate basicity . The compound features a hydroxyl group on a butyl chain, which distinguishes it from carboxylic acid or ester derivatives of similar triazole-based structures.

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C6H10BrN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3

InChI Key

HJRUCNJIOZVPRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C=NC(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions at the triazole ring, bromine substituent, and hydroxyl group.

Substitution Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic Substitution NaOH (aqueous), refluxSubstituted triazoles (e.g., alkylation, acylation)
Electrophilic Substitution H₂SO₄, NO₂⁻Brominated derivatives

Elimination Reactions

  • Dehydration : Acidic conditions (e.g., HCl) yield unsaturated derivatives.

  • Mechanism : Loss of water from the hydroxyl group forms a double bond.

Oxidation Reactions

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Oxidation of the hydroxyl group to a ketone or carboxylic acid.

Triazolyl-Copper Complex Formation

A key intermediate in triazole chemistry is the triazolyl-copper complex (e.g., via CuAAC reactions). This intermediate undergoes tandem oxidative coupling, influenced by temperature :

  • Low Temperature (0°C) : Favors bis(triazole) formation.

  • High Temperature (60°C) : Promotes alkyne-triazole coupling .

Bromination-Driven Reactivity

The bromine substituent enhances electrophilic reactivity, enabling:

  • Nucleophilic Attack : Substitution at the triazole ring (e.g., by Grignard reagents).

  • Cross-Coupling : Suzuki or Heck reactions with transition metal catalysts.

Spectroscopic Characterization

TechniqueKey Observations
¹H NMR Peaks for hydroxyl (-OH), triazole protons, and butanol chain .
Mass Spectrometry Molecular ion peak at m/z 220.07 (C₆H₁₀BrN₃O) .

Antifungal Activity

Triazole derivatives, including this compound, exhibit antifungal properties by inhibiting lanosterol demethylase, a fungal enzyme critical for ergosterol biosynthesis .

Synthetic Intermediates

Used in the preparation of:

  • Pharmaceuticals : Potential scaffolds for drug discovery.

  • Materials Science : Functionalization of polymers or nanoparticles.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol with similar compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Group Density (g/cm³) Boiling Point (°C)
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butan-1-ol 2226034-04-2 C₆H₁₀BrN₃O 220.07 Hydroxyl (-OH) 1.68 368.2
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid 1798731-85-7 C₆H₈BrN₃O₂ 234.05 Carboxylic acid (-COOH) - -
2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid 586337-85-1 C₄H₄ClN₃O₂ 161.55 Carboxylic acid (-COOH) - -
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate - C₈H₁₂BrN₃O₂ 262.11 Ester (-COOEt) - -
1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol 1872743-55-9 C₈H₁₅BrN₄O 263.13 Hydroxyl (-OH), amino (-NH₂) - -

Key Observations :

  • Molecular Weight: Carboxylic acid analogs (e.g., butanoic acid) exhibit higher molar masses due to the additional oxygen atom, which may influence pharmacokinetic properties .
  • Halogen Substituents: Replacing bromine with chlorine (as in 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid) reduces molecular weight and alters electronegativity, affecting binding affinity in biological systems .

Biological Activity

2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique triazole structure, which is known to exhibit significant biological activity.

The molecular formula of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is C6H10BrN3O, with a molecular weight of 220.07 g/mol. Its predicted boiling point is approximately 368.2 °C, and it has a density of 1.68 g/cm³ .

Antifungal Properties

The triazole moiety is widely recognized for its antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death. Studies have shown that derivatives of triazoles exhibit potent antifungal activity against various fungal pathogens including Candida spp. and Aspergillus spp. .

Antimicrobial Activity

In addition to antifungal effects, 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol has demonstrated antimicrobial properties against a range of bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was observed in human breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3), indicating potential as an anticancer agent .

Case Studies

StudyFindings
Antifungal Efficacy Demonstrated significant inhibition of Candida albicans growth at concentrations as low as 10 µg/mL .
Antimicrobial Activity Inhibited growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Cytotoxicity Induced apoptosis in MCF7 cells with IC50 values around 25 µM after 48 hours .

The biological activities of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol can be attributed to several mechanisms:

  • Ergosterol Synthesis Inhibition : By targeting enzymes involved in ergosterol biosynthesis, this compound disrupts fungal cell membrane integrity.
  • Cell Wall Disruption : In bacteria, it interferes with peptidoglycan synthesis leading to compromised cell wall structure.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways through caspase activation.

Q & A

Q. What are the key synthetic routes for preparing 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol derivatives?

The compound can be synthesized via condensation of α-bromoketones with triazole-containing intermediates. For example, Process B in involves reacting a triazole derivative (Formula V) with α-bromoketones (Formula VI) in solvents like chloroform, acetonitrile, or DMF at 20–60°C for 1–12 hours. Optimization of regioselectivity requires careful control of reaction temperature and solvent polarity .

Q. How can spectroscopic techniques validate the structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol?

Key methods include:

  • 1H-NMR : Peaks at δ 1.25 (d, J=7.2 Hz) and δ 4.12 (q, J=7.2 Hz) confirm alkyl chain protons, while δ 7.62–8.04 (m) indicate aromatic substituents (e.g., difluorophenyl groups) .
  • IR : Absorbance at ~1527 cm⁻¹ (C=N) and ~563 cm⁻¹ (C-Br) confirms functional groups .

Q. What solvent systems are optimal for recrystallizing brominated triazole alcohols?

Dichloromethane, chloroform, or ethanol are preferred due to their moderate polarity and compatibility with brominated triazoles. notes that dimethylformamide (DMF) is effective for reactions but requires post-synthesis solvent exchange for crystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of antifungal analogs?

Q. What experimental strategies mitigate degradation of brominated triazoles during prolonged storage?

Degradation studies (e.g., HPLC monitoring under stress conditions) reveal susceptibility to hydrolysis at high pH. Stabilization methods include:

  • Storage in anhydrous solvents (e.g., acetonitrile).
  • Use of antioxidants (e.g., BHT) in pharmaceutical admixtures, as noted in .

Q. How does X-ray crystallography resolve stereochemical ambiguities in triazole derivatives?

Single-crystal X-ray diffraction (e.g., for analogs in ) confirms absolute configuration and hydrogen-bonding patterns. For example, the (2R,3R) stereochemistry in related compounds is critical for antifungal efficacy .

Q. What in vitro assays are recommended to evaluate the cytotoxicity of brominated triazole alcohols?

  • Broth microdilution assays (CLSI M27-A3 protocol) for antifungal IC₅₀ determination .
  • MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How can computational modeling predict metabolic pathways of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol?

Tools like Schrödinger’s Metabolism Module or CypReact simulate cytochrome P450-mediated oxidation. Bromine substitution at the triazole ring reduces oxidative metabolism, as shown in ’s pharmacokinetic studies .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary solvent, temperature, and stoichiometry systematically .
  • Analytical Validation : Cross-validate NMR and LC-MS data with reference standards (e.g., tert-butyl carbamates in ) to ensure purity >95% .
  • Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and PPE () .

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